molecular formula C13H18ClNO2 B2648171 Methyl 5-phenylpiperidine-3-carboxylate hydrochloride CAS No. 1203685-55-5

Methyl 5-phenylpiperidine-3-carboxylate hydrochloride

Cat. No.: B2648171
CAS No.: 1203685-55-5
M. Wt: 255.74
InChI Key: CQJXDJVQUTWQOJ-UHFFFAOYSA-N
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Description

Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (C₁₃H₁₈ClNO₂) is a piperidine derivative featuring a phenyl substituent at the 5-position and a methyl ester group at the 3-position of the piperidine ring, with a hydrochloride counterion enhancing its solubility . Its hydrochloride salt form is critical for improving bioavailability and stability in pharmaceutical formulations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-phenylpiperidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-7-11(8-14-9-12)10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJXDJVQUTWQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203685-55-5
Record name methyl 5-phenylpiperidine-3-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenylpiperidine-3-carboxylate hydrochloride typically involves the reaction of 5-phenylpiperidine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to form the ester, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 5-phenylpiperidine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-phenylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride
  • Key Differences : Replaces the phenyl group with a hydroxyl (-OH) at position 5 and uses an ethyl ester instead of methyl .
  • The ethyl ester may alter metabolic stability compared to the methyl variant.
Methyl 5-Methylpiperidine-3-carboxylate Hydrochloride
  • Key Differences : Substitutes the phenyl group with a methyl (-CH₃) at position 5 .
  • Increased lipophilicity may enhance blood-brain barrier permeability.
Methyl 5-(Trifluoromethyl)piperidine-3-carboxylate Hydrochloride
  • Key Differences: Features a trifluoromethyl (-CF₃) group at position 5 (C₈H₁₃ClF₃NO₂) .

Positional Isomerism and Ring Modifications

Meperidine Hydrochloride
  • Structure: 1-Methyl-4-phenyl-4-piperidinecarboxylic acid ethyl ester hydrochloride (C₁₅H₂₁NO₂•HCl) .
  • Key Differences : The phenyl group is at the 4-position, and the ester is at the 4-carboxylate position.
  • Implications : Positional isomerism significantly alters pharmacological activity; Meperidine is a Schedule II opioid analgesic, highlighting the critical role of substitution patterns in biological activity.
KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride]
  • Key Differences : Replaces the piperidine ring with a smaller azetidine (4-membered) ring .

Functional Group Modifications

Yohimbine Hydrochloride
  • Structure : A complex yohimban alkaloid with a carboxylate ester and hydroxyl groups .
  • Key Differences : The polycyclic structure enables diverse receptor interactions (e.g., α₂-adrenergic antagonism), contrasting with the simpler piperidine scaffold of the target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Pharmacological Notes
Methyl 5-phenylpiperidine-3-carboxylate HCl C₁₃H₁₈ClNO₂ 5-Ph, 3-COOCH₃ Scaffold for receptor modulation
Ethyl 5-hydroxypiperidine-3-carboxylate HCl C₈H₁₆ClNO₃ (estimated) 5-OH, 3-COOCH₂CH₃ Enhanced solubility via -OH
Meperidine HCl C₁₅H₂₁NO₂•HCl 4-Ph, 4-COOCH₂CH₃ Opioid analgesic (Schedule II)
Methyl 5-(trifluoromethyl)piperidine-3-carboxylate HCl C₈H₁₃ClF₃NO₂ 5-CF₃, 3-COOCH₃ Improved metabolic stability

Biological Activity

Methyl 5-phenylpiperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article focuses on its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a phenyl group and an ester functional group. Its unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic pathways and cellular functions. For instance, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes .
  • Receptor Modulation : It can modulate receptor functions, affecting neurotransmitter systems and potentially leading to analgesic or anti-inflammatory effects.

Biological Effects

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Studies suggest that the compound may act as a selective COX-2 inhibitor, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). This property could lead to reduced inflammation with fewer side effects compared to non-selective COX inhibitors .
  • Analgesic Effects : Due to its interaction with pain pathways, the compound has been evaluated for its analgesic properties, potentially offering therapeutic benefits in pain management.
  • Cytotoxicity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential .

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on COX enzymes. For example:

CompoundIC50 (μM)Target Enzyme
Methyl 5-phenylpiperidine-3-carboxylate6.71COX-2
Indomethacin6.50COX-2

These results indicate that the compound's activity is comparable to established NSAIDs, suggesting it could serve as a lead compound for drug development in anti-inflammatory therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the phenyl substitution on the piperidine ring. Variations in this substitution pattern can significantly influence the biological activity of derivatives. For instance, modifications to the ester group or the piperidine nitrogen can enhance or reduce enzyme inhibition potency.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 5-phenylpiperidine-3-carboxylate hydrochloride, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis involving piperidine ring formation, carboxylation, and subsequent methylation. Key intermediates (e.g., 5-phenylpiperidine derivatives) may require purification via recrystallization or column chromatography to improve yield and purity . Optimization strategies include adjusting reaction temperatures, solvent systems (e.g., dichloromethane or ethanol), and catalytic conditions (e.g., palladium for cross-coupling reactions). Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC ensures intermediate quality .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to verify piperidine ring substitution patterns and ester/amide linkages .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 283.8 g/mol for analogous compounds) via electrospray ionization (ESI-MS) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemical ambiguities .
  • HPLC : Assess purity (>98%) with reverse-phase columns and UV detection .

Q. What experimental protocols are used to evaluate the compound’s pharmacological activity?

  • Methodology :

  • Receptor Binding Assays : Screen for opioid receptor affinity (e.g., μ-opioid receptors) using radioligand displacement assays, referencing protocols for structurally related piperidine derivatives like meperidine .
  • In Vivo Models : Test analgesic efficacy in rodent models (e.g., tail-flick test) with dose-response curves. Include controls like saline and reference opioids .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its pharmacological profile?

  • Methodology : Synthesize enantiomers via chiral resolution (e.g., using chiral HPLC columns) or asymmetric catalysis. Compare binding affinities and metabolic stability using:

  • Molecular Docking : Simulate interactions with target receptors (e.g., opioid receptors) to identify stereospecific binding pockets .
  • Pharmacokinetic Studies : Measure plasma half-life and metabolite formation (e.g., via LC-MS) in animal models to assess enantiomer-specific effects .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data during structural elucidation?

  • Methodology :

  • Data Cross-Validation : Reconcile NMR chemical shifts with X-ray-derived torsion angles. For example, SHELXL refinement can correct for thermal motion artifacts in crystallographic data .
  • Dynamic NMR : Detect conformational exchange in solution (e.g., piperidine ring puckering) that may explain discrepancies between solid-state and solution-phase structures .

Q. How can researchers design experiments to probe the compound’s mechanism of action beyond receptor binding?

  • Methodology :

  • Signal Transduction Assays : Measure downstream effects (e.g., cAMP inhibition via ELISA) in cell lines expressing target receptors .
  • Gene Expression Profiling : Use RNA sequencing to identify pathways modulated by the compound, comparing results to known opioids .
  • Metabolomics : Track metabolite formation (e.g., glucuronide conjugates) using high-resolution mass spectrometry to elucidate metabolic pathways .

Q. What safety and environmental precautions are critical during large-scale synthesis?

  • Methodology :

  • Waste Management : Segregate halogenated byproducts (e.g., hydrochloride salts) and collaborate with certified waste disposal services to prevent environmental contamination .
  • Personal Protective Equipment (PPE) : Use NIOSH-approved respirators and nitrile gloves during handling to minimize inhalation/contact risks .
  • Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

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